Cas no 4714-62-9 (4-(Methylamino)benzonitrile)

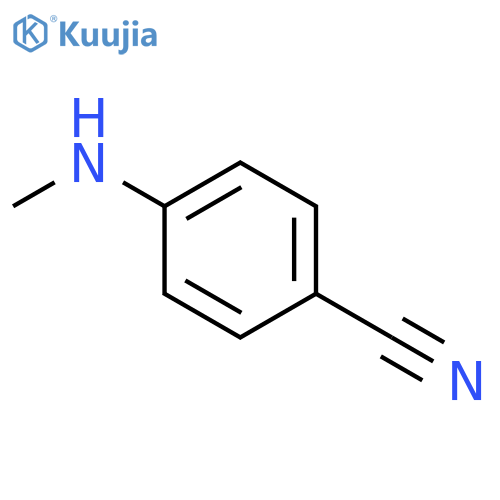

4-(Methylamino)benzonitrile structure

商品名:4-(Methylamino)benzonitrile

4-(Methylamino)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(Methylamino)benzonitrile

- 4-(N-Methylamino)benzonitrile

- Benzonitrile,p-(methylamino)- (6CI,7CI,8CI)

- 4-Cyano-N-methylaniline

- p-(Methylamino)benzonitrile

- p-Cyano-N-methylaniline

- 4-Methylamino-benzonitrile

- Benzonitrile, 4-(methylamino)-

- 4-methylaminobenzonitrile

- PubChem4815

- 4-cyano-N-methyl-aniline

- KSC497O2F

- 4-(N-methyl)aminobenzonitrile

- 4-(N-methylamino)-benzonitrile

- 4-(methylamino)benzenecarbonitrile

- JEDXDYXIRZOEKG-UHFFFAOYSA-N

- EBD53347

- STL485737

- DTXSID00449955

- 4-Cyano-N-methylaniline;4-(Methylamino)benzonitrile

- SY018924

- MFCD00016381

- FT-0692344

- AKOS000218509

- CS-W002103

- 4714-62-9

- A20986

- AC-25735

- EK-0203

- EN300-40243

- Z331873490

- ?4-(Methylamino)benzonitrile

- SCHEMBL360149

- 4-(Methylamino)benzonitrile, 97%

- XH1125

- DB-000204

-

- MDL: MFCD00016381

- インチ: 1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3

- InChIKey: JEDXDYXIRZOEKG-UHFFFAOYSA-N

- ほほえんだ: N([H])(C([H])([H])[H])C1C([H])=C([H])C(C#N)=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 132.068748g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 132.068748g/mol

- 単一同位体質量: 132.068748g/mol

- 水素結合トポロジー分子極性表面積: 35.8Ų

- 重原子数: 10

- 複雑さ: 137

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: Yellow to Brown Solid

- 密度みつど: 1.066

- ゆうかいてん: 87-91 °C

- ふってん: 274℃ at 760 mmHg

- フラッシュポイント: 119.486°C

- 屈折率: 1.551

- ようかいど: Soluble in methanol.

- PSA: 35.82000

- LogP: 1.67298

4-(Methylamino)benzonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H312;H315;H317;H319;H335

- 警告文: P261;P280;P305+P351+P338

- 危険カテゴリコード: 22-36/37/38-43

- セキュリティの説明: S26

- RTECS番号:DI2450000

-

危険物標識:

- リスク用語:R22

- ちょぞうじょうけん:Room temperature

4-(Methylamino)benzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-(Methylamino)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051719-10g |

4-(Methylamino)benzonitrile |

4714-62-9 | 98% | 10g |

¥304.00 | 2024-05-12 | |

| abcr | AB285051-1 g |

4-Methylamino-benzonitrile, 97%; . |

4714-62-9 | 97% | 1g |

€74.30 | 2023-04-26 | |

| abcr | AB285051-25 g |

4-Methylamino-benzonitrile, 97%; . |

4714-62-9 | 97% | 25g |

€314.00 | 2023-04-26 | |

| Apollo Scientific | OR16971-25g |

4-(Methylamino)benzonitrile |

4714-62-9 | 98+% | 25g |

£88.00 | 2025-02-19 | |

| Enamine | EN300-40243-1.0g |

4-(methylamino)benzonitrile |

4714-62-9 | 95% | 1g |

$19.0 | 2023-05-03 | |

| Enamine | EN300-40243-10.0g |

4-(methylamino)benzonitrile |

4714-62-9 | 95% | 10g |

$106.0 | 2023-05-03 | |

| eNovation Chemicals LLC | D697706-10g |

4-(Methylamino)benzonitrile |

4714-62-9 | >97% | 10g |

$140 | 2023-09-03 | |

| eNovation Chemicals LLC | D697706-25g |

4-(Methylamino)benzonitrile |

4714-62-9 | >97% | 25g |

$110 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17870-5g |

4-(Methylamino)benzonitrile |

4714-62-9 | 5g |

¥286.0 | 2021-09-08 | ||

| Fluorochem | 224548-25g |

4-(Methylamino)benzonitrile |

4714-62-9 | 95% | 25g |

£204.00 | 2022-02-28 |

4-(Methylamino)benzonitrile サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:4714-62-9)4-(N-Methylamino)benzonitrile

注文番号:1619423

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4714-62-9)N-甲基-4-氰基苯胺

注文番号:LE1619423

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:29

価格 ($):discuss personally

4-(Methylamino)benzonitrile 関連文献

-

1. Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN)Frank Leresche,Lucie Ludvíková,Dominik Heger,Petr Klán,Urs von Gunten,Silvio Canonica Photochem. Photobiol. Sci. 2019 18 534

-

Sergey I. Druzhinin,Yun-Bao Jiang,Attila Demeter,Klaas A. Zachariasse Phys. Chem. Chem. Phys. 2001 3 5213

-

Jie Zhang,Ying Shao,Yaxiong Wang,Huihuang Li,Dongmei Xu,Xiaobing Wan Org. Biomol. Chem. 2015 13 3982

-

Xusheng Zhang,Min Wang,Pinhua Li,Lei Wang Chem. Commun. 2014 50 8006

-

Wei Shyang Tan,Ch. Prabhakar,Yi-Hung Liu,Shie-Ming Peng,Jye-Shane Yang Photochem. Photobiol. Sci. 2014 13 211

4714-62-9 (4-(Methylamino)benzonitrile) 関連製品

- 64910-52-7(3-(Methylamino)benzonitrile)

- 94-68-8(N-Ethyl-o-toluidine)

- 1197-19-9(4-Dimethylaminobenzonitrile)

- 91-67-8(N,N-Diethyl-m-toluidine)

- 36602-05-8(Benzonitrile,4,4'-iminobis-)

- 99-97-8(4-Dimethylamino Toluene)

- 36602-01-4(4-(Phenylamino)benzonitrile)

- 38803-30-4(3-(Dimethylamino)benzonitrile)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4714-62-9)4-(N-Methylamino)benzonitrile

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:4714-62-9)4-(Methylamino)benzonitrile

清らかである:99%

はかる:100g

価格 ($):258.0